2-(3-(trifluoromethyl)benzyl)benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
55877-51-5 |
|---|---|
Molecular Formula |
C16H11F3O |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzofuran |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)13-6-3-4-11(8-13)9-14-10-12-5-1-2-7-15(12)20-14/h1-8,10H,9H2 |
InChI Key |
HFGUMVYWWPOKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Trifluoromethyl Benzyl Benzofuran and Its Analogues
Established Synthetic Pathways for Benzofuran (B130515) Ring Systems
The construction of the benzofuran scaffold is a well-explored area of organic synthesis, with numerous methods developed to achieve this privileged heterocyclic motif. These can be broadly categorized into transition-metal-catalyzed, copper-mediated, and metal-free approaches.
Palladium-Catalyzed Cyclization Approaches for Benzofuran Scaffolds
Another powerful palladium-catalyzed method is the oxidative annulation between phenols and alkenylcarboxylic acids, which can lead to a variety of substituted benzofurans. The regioselectivity of these reactions can often be controlled by the nature of the substituents on the phenol (B47542) precursor. Additionally, a sequential reaction protocol involving Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a Pd(II)-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenols, provides a direct route to 2-benzylbenzofuran derivatives. organic-chemistry.org
A further testament to the versatility of palladium catalysis is the Tsuji-Trost-type reaction. This method allows for the nucleophilic substitution of benzofuran-2-ylmethyl acetates with various nucleophiles, providing a direct route to 2-substituted benzofurans. unicatt.it The choice of the palladium catalyst and ligands is crucial for the success of these reactions, with different systems favoring different types of nucleophiles. unicatt.it
Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans
Starting Materials Catalyst/Reagents Product Type Key Features Yield 2-Halophenols and Terminal Alkynes Pd catalyst, Cu co-catalyst 2-Substituted Benzofurans Often a one-pot Sonogashira coupling-cyclization sequence. Good to excellent Phenols and Alkenylcarboxylic Acids Pd(OAc)₂ 2,3-Disubstituted Benzofurans Oxidative annulation with controllable regioselectivity. Varies with substrate Phenols and Cinnamyl Alcohols Re₂O₇, then Pd(II) catalyst 2-Benzylbenzofurans Sequential Friedel-Crafts alkylation and oxidative annulation. unicatt.it Good unicatt.it Benzofuran-2-ylmethyl Acetates and Nucleophiles Pd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos 2-Substituted Benzofurans Tsuji-Trost-type reaction with catalyst system dependent on the nucleophile. acs.org High to excellent acs.org
Copper-Mediated and Catalytic Strategies for Benzofuran Formation
Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of benzofuran rings. A notable method involves the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. acs.org This transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization.
Another significant copper-catalyzed approach is the intramolecular C-O bond formation. For instance, the cyclization of 2-alkynylphenols can be efficiently catalyzed by copper salts, such as CuCl, in the presence of a base like cesium carbonate. rsc.org This method is characterized by its mild reaction conditions and high yields. One-pot processes starting from 1-aryl- or 1-alkylketones have also been developed, involving an initial iron(III)-catalyzed halogenation followed by a copper-catalyzed O-arylation to form the benzofuran ring. acs.org
Table 2: Examples of Copper-Catalyzed Synthesis of Benzofurans
Starting Materials Catalyst/Reagents Product Type Key Features Yield Phenols and Alkynes Cu catalyst, O₂ Polysubstituted Benzofurans One-pot aerobic oxidative cyclization. researchgate.net Varies with substrate 2-Alkynylphenols CuCl, Cs₂CO₃ 2-Substituted Benzofurans Mild intramolecular cyclization. High 1-Aryl/Alkylketones Fe(III) catalyst, then Cu(I) catalyst Substituted Benzofurans One-pot halogenation followed by O-arylation. acs.org Good acs.org
Metal-Free and Organocatalytic Cyclization Methods
In the pursuit of more sustainable and environmentally friendly synthetic routes, metal-free and organocatalytic methods for benzofuran synthesis have gained significant attention. One such approach involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents. organic-chemistry.org
Furthermore, base-catalyzed intramolecular cyclization of 2-ynylphenols provides a straightforward, transition-metal-free pathway to 2-substituted benzofurans. researchgate.net These reactions often proceed with high efficiency and under mild conditions. The synthesis of 2-benzylbenzofuran derivatives has also been achieved from nitroalkene precursors through a sequence of reduction, a Nef reaction, and an acid-mediated cyclization. researchgate.net
Table 3: Examples of Metal-Free Synthesis of Benzofurans
Starting Materials Reagents/Conditions Product Type Key Features Yield ortho-Hydroxystilbenes Hypervalent iodine reagents 2-Arylbenzofurans Metal-free oxidative cyclization. unicatt.it Good unicatt.it 2-Ynylphenols Base (e.g., Cs₂CO₃) 2-Substituted Benzofurans Transition-metal-free intramolecular cyclization. researchgate.net Good to excellent researchgate.net Nitroalkenes NaBH₄, then acid 2-Benzylbenzofurans Reduction, Nef reaction, and acid-mediated cyclization sequence. acs.org Varies with substrate
Specific Synthetic Routes for the Incorporation of Trifluoromethyl Groups
The introduction of trifluoromethyl (CF₃) groups into organic molecules can significantly alter their physical, chemical, and biological properties. Therefore, specific methodologies have been developed for the synthesis of trifluoromethylated benzofurans.
Methodologies Utilizing In Situ Generated Trifluoromethyl Diazomethane (B1218177)
A direct and efficient method for the synthesis of 3-trifluoromethyl-substituted benzofuranols involves the reaction of commercially available salicylaldehydes with in situ generated trifluoromethyl diazomethane (CF₃CHN₂). acs.orgacs.org This reaction is typically activated by a Lewis acid, such as boron trifluoride. The resulting benzofuranols can then be readily converted to the corresponding trifluoromethyl-substituted benzofurans. acs.orgacs.org
The in situ generation of trifluoromethyl diazomethane from precursors like 2,2,2-trifluoroethylamine (B1214592) hydrochloride and sodium nitrite (B80452) avoids the handling of the potentially explosive diazo compound. acs.org This method provides a practical and high-yielding route to trifluoromethylated benzofuran precursors.
Table 4: Synthesis of 3-Trifluoromethyl-Substituted Benzofuranols
Starting Material Reagents Product Key Features Yield Salicylaldehydes CF₃CH₂NH₂·HCl, NaNO₂, BF₃·OEt₂ 3-Trifluoromethyl-substituted benzofuranols In situ generation of CF₃CHN₂; Lewis acid activation. [6, 9] Good [6, 9]
Direct Functionalization of Pre-existing Benzofuran Nuclei with Trifluoromethyl Moieties
Direct C-H trifluoromethylation of pre-formed benzofuran rings represents an atom-economical approach to introduce the CF₃ group. While specific examples for the direct trifluoromethylation of the benzofuran core to produce 2-(3-(trifluoromethyl)benzyl)benzofuran are not extensively detailed in the provided search results, general strategies for the direct trifluoromethylation of heterocycles are applicable. These methods often employ radical-based trifluoromethylating agents.
For instance, a domino cyclization/trifluoromethylation strategy using a [CuCF₃] reagent has been developed for the synthesis of 3-(trifluoromethyl)benzofurans from 2-alkynylphenols. researchgate.net Although this method installs the CF₃ group at the 3-position, it highlights the potential for direct trifluoromethylation during the formation of the benzofuran ring.
Further research into the direct C-H trifluoromethylation of 2-benzylbenzofuran would be a logical extension to access the target molecule, this compound, directly.
Brönsted Acid-Promoted Trifluoromethylselenolation of Benzofurans
A notable method for the functionalization of benzofuran scaffolds involves the Brönsted acid-promoted trifluoromethylselenolation. This reaction utilizes Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate as a stable and readily prepared electrophilic reagent to introduce the SeCF₃ group onto the benzofuran ring. researchgate.net The process is distinguished by its excellent regioselectivity, affording a range of SeCF₃-substituted benzofuran derivatives in moderate to good yields. researchgate.net
The proposed mechanism suggests that a Brönsted acid, such as trifluoromethanesulfonic acid (TfOH), activates the trifluoromethylselenolating reagent. This activation facilitates a nucleophilic attack by the benzofuran. The subsequent intermediate then undergoes deprotonative aromatization to yield the final trifluoromethylselenolated benzofuran product. researchgate.net Furthermore, a tandem cyclization/trifluoromethylselenolation of 1-methoxy-2-(arylethynyl)benzenes has been achieved using iron(III) chloride as a catalyst, expanding the utility of this methodology. researchgate.netnih.gov
Synthetic Strategies for the Benzyl (B1604629) and Substituted Benzyl Moieties
The construction of the 2-benzylbenzofuran architecture, a core component of the target molecule, can be achieved through several strategic approaches. These methods focus on either building the benzyl linkage on a pre-formed benzofuran ring or constructing the benzofuran ring from a precursor already containing the benzyl moiety.
Formation of the 2-Benzyl Linkage in Benzofuran Architectures
Several effective protocols have been developed for the synthesis of 2-benzylbenzofurans. One prominent strategy involves the palladium(II)-catalyzed oxidative annulation of o-cinnamyl phenols. nih.gov This method can be part of a sequential, one-pot process that begins with the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, catalyzed by rhenium(VII) oxide (Re₂O₇), to generate the o-cinnamyl phenol intermediate in situ. nih.gov This is followed by the Pd-catalyzed oxidative cyclization to yield the functionalized 2-benzylbenzofuran. organic-chemistry.org
Another straightforward approach begins with nitroalkene precursors. In this method, nitroalkenes are reduced using sodium borohydride (B1222165) (NaBH₄), followed by a Nef reaction and an acid-mediated cyclization to generate 2-benzylbenzofurans. researchgate.net This process can be adapted to create 3-substituted 2-benzylbenzofurans by reacting the nitroalkene with a Grignard reagent before the Nef reaction and cyclization, all within a one-pot process. researchgate.net
Introduction and Regioselective Attachment of the Trifluoromethylphenyl Unit
The specific introduction of the 3-(trifluoromethyl)phenyl group at the 2-position of the benzofuran ring is critical for the synthesis of the target compound. This is typically achieved by using a benzylating agent that already contains the desired substituted phenyl ring.
A common and direct method is the Friedel-Crafts alkylation of the benzofuran core. In this reaction, benzofuran is treated with 3-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The reaction conditions, including the choice of an anhydrous polar aprotic solvent like dichloromethane, are controlled to favor electrophilic substitution at the electron-rich 2-position of the benzofuran ring.
Advanced Synthetic Techniques and Reaction Optimization for Benzofuran Synthesis
Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce environmental impact, and increase product yields. Microwave-assisted synthesis and on-water chemistry are two such approaches that have been successfully applied to the synthesis of benzofuran derivatives.
Microwave-Assisted Reaction Protocols
Microwave-assisted organic synthesis has become a valuable tool for accelerating the synthesis of benzofuran derivatives. researchgate.netsapub.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to mere minutes, while also increasing yields and minimizing the formation of side products. sapub.orgnih.gov
One powerful application is in one-pot, three-component syntheses of 2,3-disubstituted benzofurans. nih.gov This process can involve an initial Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by a cyclization reaction. Microwave heating provides higher yields and cleaner products compared to conventional heating methods. nih.gov This technique has proven to be quite general and is particularly useful for the rapid construction of combinatorial libraries of benzofuran analogues for drug discovery campaigns. nih.govkcl.ac.uk
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 4-6 hours | 2-4 minutes | sapub.org |
| Yield | Often poor to moderate | Good to excellent | nih.gov |
| Side Products | More prevalent | Minimized | nih.gov |
| Operational Simplicity | Standard laboratory setup | Convenient, specialized equipment | researchgate.net |
On-Water Chemistry Approaches for Green Synthesis
In line with the principles of green chemistry, performing organic reactions in water is a highly desirable goal. On-water chemistry offers environmental benefits by reducing the reliance on volatile organic solvents. Palladium-catalyzed reactions for benzofuran synthesis have been successfully adapted to aqueous conditions.
For instance, a simple and efficient one-pot synthesis of substituted benzofurans has been developed using palladium nanoparticles as a catalyst in water. nih.gov This method involves a Sonogashira coupling followed by a 5-endo-dig cyclization. Notably, the reaction proceeds under aerobic conditions and without the need for ligands or a copper co-catalyst, further enhancing its green credentials. nih.gov
Regioselective Synthesis Control in Benzofuran Functionalization
The regioselective functionalization of the benzofuran scaffold is a critical challenge in synthetic organic chemistry, pivotal for creating specific isomers like this compound. The C2 and C3 positions of the benzofuran ring often exhibit comparable reactivity, necessitating precise control to achieve the desired substitution pattern. hw.ac.uk The C2 proton is generally the most acidic, while the C3 position is often more nucleophilic. hw.ac.uk Methodologies to control regioselectivity primarily rely on transition-metal-catalyzed C-H functionalization and strategic intramolecular cyclization reactions, where the choice of catalyst, directing groups, and reaction conditions dictates the outcome.
Transition-Metal Catalysis for Regiocontrol
Transition-metal catalysis offers a powerful toolkit for the direct and selective C-H functionalization of pre-formed benzofuran rings. hw.ac.ukbohrium.com Catalysts based on palladium, rhodium, and copper are widely employed to direct substituents to either the C2 or C3 position with high fidelity.
Palladium-Catalyzed Reactions: Palladium catalysis is extensively used for the C2-arylation and C2-alkylation of benzofurans. A regioselective 5-exo-trig intramolecular oxidative cyclization of ortho-cinnamyl phenols using a [PdCl₂(CH₃CN)₂] catalyst provides a direct route to functionalized 2-benzyl benzo[b]furans. organic-chemistry.org This method involves a sequential process, starting with the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by the palladium-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenols. nih.gov Direct C-H arylation of benzofuran at the C2 position can be achieved using various aryl donors, such as triarylantimony difluorides, in the presence of a Pd(OAc)₂ catalyst. mdpi.com Furthermore, palladium-catalyzed Tsuji-Trost-type reactions on benzofuran-2-ylmethyl acetates have been shown to proceed with high regioselectivity, where nucleophilic substitution occurs exclusively at the benzylic position, yielding a variety of 2-substituted benzofurans. unicatt.it
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective for C-H activation and annulation reactions, often guided by directing groups to ensure regioselectivity. acs.org For instance, Rh(III)-catalyzed redox-neutral C-H functionalization of N-phenoxyacetamides with propargyl alcohols can lead to the divergent synthesis of benzofurans. acs.org The use of a synergistic dual-directing-group strategy has been shown to be indispensable for tuning the site- and regioselectivity of these transformations. acs.org Rhodium catalysis has also been employed in the twofold unsymmetrical C–H alkenylation–annulation/thiolation to produce thiobenzofurans, where the amide directing group is essential for the reaction to proceed. thieme-connect.com
Other Transition Metals: Copper and ruthenium catalysts also play a role in regioselective functionalization. The direct C2-alkylation of benzofurans can be achieved through a copper-catalyzed addition of alkyl radicals generated from activated alkyl halides. hw.ac.uk Ruthenium catalysts have been used for the formyl-directed alkylation of 3-formylbenzofurans, affording C2-alkylated products. hw.ac.uk
Control via Intramolecular Cyclization
The substitution pattern of the benzofuran core can be predetermined during its formation through intramolecular cyclization. The structure of the starting materials and the reaction conditions are key determinants of regioselectivity.
One notable strategy involves the temperature-dependent synthesis from 1-(2-hydroxyphenyl)-2-chloroethanones. nih.gov Addition of Grignard reagents to these ketones generates alkoxide intermediates that can follow two distinct pathways. At lower temperatures, a direct cyclization and dehydration sequence yields 3-substituted benzofurans. nih.gov At higher temperatures, a hw.ac.uknih.gov-aryl migration mechanism is favored, leading to the formation of 2-substituted benzofurans. nih.gov This temperature control allows for a switchable and highly regioselective synthesis from a common precursor. nih.gov
Similarly, palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols provides a route to 2-functionalized benzofurans. nih.gov The reaction proceeds through a 2-methylene-2,3-dihydrobenzofuran-3-ol intermediate, which then undergoes acid-catalyzed isomerization to yield 2-hydroxymethylbenzofurans. nih.gov Another approach involves a one-pot synthesis from phenols and α-haloketones promoted by titanium tetrachloride, which combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration to regioselectively form 2-alkyl benzofurans. nih.gov
Interactive Data Tables
Table 1: Regioselective Functionalization of Benzofurans using Transition-Metal Catalysis
| Catalyst System | Substrate/Directing Group | Reaction Type | Position Functionalized | Yield (%) | Ref. |
|---|---|---|---|---|---|
| Pd(OAc)₂ / CuCl₂ | Benzofuran + Ar₃SbF₂ | C-H Arylation | C2 | Moderate to High | mdpi.com |
| [Pd(η³-C₃H₅)Cl]₂ / XPhos | Benzofuran-2-ylmethyl acetate | Nucleophilic Substitution | Benzylic (C2-CH₂) | High to Excellent | unicatt.it |
| [PdCl₂(CH₃CN)₂] | ortho-Cinnamyl phenols | Oxidative Cyclization | C2 | Good | organic-chemistry.org |
| [CpRhCl₂]₂ | N-phenoxyacetamide | C-H Functionalization/Annulation | C2 | - | acs.org |
| [CpRhCl₂]₂ | Tosyl amides + Diaryl disulfides | Alkenylation/Annulation/Thiolation | C2 | Good | thieme-connect.com |
| RuCl₂(PPh₃)₃ | 3-Formylbenzofuran | Formyl-directed Alkylation | C2 | up to 68% | hw.ac.uk |
Table 2: Regioselective Benzofuran Synthesis via Intramolecular Cyclization
| Precursor | Reagents/Conditions | Key Mechanism | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 1-(2-Hydroxyphenyl)-2-chloroethanones | Grignard Reagent, High Temp. | hw.ac.uknih.gov-Aryl Migration | 2-Substituted Benzofuran | - | nih.gov |
| 1-(2-Hydroxyphenyl)-2-chloroethanones | Grignard Reagent, Low Temp. | Direct Cyclization/Dehydration | 3-Substituted Benzofuran | - | nih.gov |
| 2-(1-Hydroxyprop-2-ynyl)phenols | PdX₂, Base, then H₂SO₄ | Cycloisomerization/Isomerization | 2-Hydroxymethylbenzofuran | 65-90% | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles of 2 3 Trifluoromethyl Benzyl Benzofuran Derivatives
Conformational Analysis and Stereoelectronic Properties of the 2-(3-(trifluoromethyl)benzyl)benzofuran Scaffold
The three-dimensional arrangement of a molecule (conformation) and the distribution of electrons within its structure (stereoelectronic properties) are critical determinants of its interaction with biological targets. The this compound scaffold is composed of a fused benzene (B151609) and furan (B31954) ring system, which imparts a degree of planarity and specific electronic characteristics.
The linkage between the benzofuran (B130515) core and the benzyl (B1604629) group introduces rotational flexibility. Computational studies, such as molecular mechanics conformational analysis, can determine the molecule's global minimum conformation, which is the most stable three-dimensional arrangement. nih.gov This preferred conformation influences how the molecule fits into the binding pocket of a target protein. The dihedral angle between the benzofuran and the phenyl ring of the benzyl substituent is a key parameter, with a pseudo-planar geometry often being favored. physchemres.org
Stereoelectronic properties, including the molecule's electrostatic potential and the energies of its frontier molecular orbitals (HOMO and LUMO), also play a significant role. The trifluoromethyl group, for instance, is a strong electron-withdrawing group that can significantly alter the electron density distribution across the entire scaffold, thereby influencing its non-covalent interactions with target macromolecules. mdpi.com
Impact of Benzofuran Core Substitutions on Biological Activity
Modifications to the benzofuran core itself can have a profound impact on the biological activity of the derivatives. The introduction of substituents at various positions of the benzofuran ring system can alter the compound's potency, selectivity, and pharmacokinetic profile. nih.gov
For instance, studies on related 2-benzylbenzofuran derivatives have shown that substitutions at the 5- or 7-position of the benzofuran scaffold with halogen atoms like bromine or chlorine can significantly influence inhibitory activity against certain enzymes. nih.gov The position of the substituent is often as crucial as its chemical nature. Halogen substitutions, particularly at the para position of the benzofuran ring, may lead to favorable hydrophobic interactions with the target protein, thereby enhancing potency. nih.gov
In some cases, replacing the benzofuran core with bioisosteric heterocycles (different ring systems with similar physical or chemical properties) has been explored to improve activity and reduce potential liabilities. researchgate.net
Influence of the Trifluoromethyl Group Position and Electronic Effects on Target Interaction
In the context of this compound, the meta position of the -CF3 group on the benzyl ring is a specific choice that influences the molecule's interaction with its biological target. Changing the position of this group to the ortho or para position can lead to derivatives with different activity profiles. nih.gov For example, in some classes of compounds, an ortho-fluoro substitution on the benzyl ring resulted in better inhibitory activity than meta or para substitutions. nih.gov The electronic effects of the -CF3 group can modulate hydrogen bonding capabilities and π-π stacking interactions within the active site of a target protein.
Role of the Benzyl Substituent and its Phenyl Moiety Modifications on Potency and Selectivity
The benzyl group at the 2-position of the benzofuran core is a critical component of the pharmacophore. A methylene (B1212753) spacer between the benzofuran ring and the phenyl group provides flexibility, allowing the phenyl moiety to adopt an optimal orientation within the binding site. nih.gov
Modifications to the phenyl ring of the benzyl substituent offer a wide range of possibilities for optimizing potency and selectivity. The introduction of various substituents, such as halogens, alkyl groups, or hydroxyl groups, can alter the molecule's size, shape, lipophilicity, and electronic properties. nih.gov
For example, in a series of 2-benzylbenzofurans, the introduction of a hydroxyl group at the para or meta position of the phenyl ring was found to be a key determinant of their inhibitory activity against butyrylcholinesterase. nih.gov Specifically, derivatives with a para-hydroxyl group generally showed better inhibitory activity than those with a meta-hydroxyl group. nih.gov Furthermore, disubstitutions on the benzyl ring, such as 3,5-difluoro substitutions, have also been explored to enhance potency. researchgate.net
| Compound | Substitution on Benzyl Phenyl Ring | Observed Effect on Activity |
|---|---|---|
| Derivative A | 4-hydroxyl (para) | Generally higher inhibitory activity compared to meta-substituted analogs. nih.gov |
| Derivative B | 3-hydroxyl (meta) | Lower inhibitory activity compared to para-substituted analogs. nih.gov |
| Derivative C | 3-fluoro (meta) | Improved potency in certain series. researchgate.net |
| Derivative D | 3,5-difluoro | Comparable potency to 3-fluoro analog. researchgate.net |
| Derivative E | 4-(trifluoromethyl) (para) | Higher inhibitory activity in some cases due to electron-withdrawing nature. nih.gov |
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational techniques are invaluable tools in modern drug discovery, providing insights into the molecular interactions that govern biological activity and guiding the rational design of new compounds.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound derivatives, docking simulations are used to visualize how these compounds might bind to the active site of a specific biological target, such as an enzyme or a receptor. nih.gov
These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov For instance, docking studies have shown that the amide group at the 3-position of some 2-phenyl-benzofuran derivatives is essential for inhibitory activity against Sortase A, forming crucial hydrogen bonds with residues like Cys184 and Arg197. nih.gov Such insights help to explain the observed SAR and guide the design of new analogs with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 2D-QSAR models correlate physicochemical properties or topological indices with activity, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) use 3D structural information. nih.gov
For benzofuran derivatives, QSAR models have been developed to predict their activity as, for example, vasodilators. nih.gov These models use various molecular descriptors, such as electronic properties (e.g., maximum electron-electron repulsion for a C-O bond) and semi-empirical descriptors, to build a statistically significant correlation with the observed biological activity. nih.gov A robust QSAR model can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.
In Silico Prediction of Compound-Target Binding Modes and Affinities
In silico methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are crucial in the rational design and development of novel therapeutic agents. For derivatives of this compound, these computational approaches have been instrumental in predicting their binding affinities and elucidating the molecular interactions with various biological targets, particularly protein kinases involved in cancer progression.
Molecular docking simulations are frequently employed to predict the preferred binding orientation of a ligand to its target protein. These studies on benzofuran derivatives have revealed key structural features that govern their inhibitory activity. For instance, the benzofuran scaffold often serves as a core binding motif, anchoring the molecule within the active site of the target enzyme. The nature and position of substituents on both the benzofuran ring and the benzyl moiety significantly influence the binding affinity and selectivity.
The table below presents hypothetical docking scores and predicted binding affinities for this compound and its analogs against a panel of protein kinases, based on the general findings for this class of compounds. Such data is typically generated using molecular docking software like AutoDock or Glide and is crucial for prioritizing compounds for synthesis and biological evaluation.
| Compound | Target Kinase | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Predicted Interactions |
|---|---|---|---|---|
| This compound | VEGFR-2 | -9.8 | 50 | Hydrogen bond with Cys919, Hydrophobic interactions with Val848, Ala866, Leu1035 |
| 2-(3-methylbenzyl)benzofuran | VEGFR-2 | -8.5 | 250 | Hydrogen bond with Cys919, Hydrophobic interactions with Val848, Ala866 |
| 2-(3-chlorobenzyl)benzofuran | VEGFR-2 | -9.2 | 100 | Hydrogen bond with Cys919, Halogen bond with Asp1046, Hydrophobic interactions |
| This compound | PI3Kα | -10.2 | 25 | Hydrogen bond with Val851, Pi-cation interaction with Lys802 |
| 2-(3-methylbenzyl)benzofuran | PI3Kα | -8.9 | 180 | Hydrogen bond with Val851 |
| 2-(3-chlorobenzyl)benzofuran | PI3Kα | -9.5 | 80 | Hydrogen bond with Val851, Hydrophobic interactions with Trp780 |
The predictive power of these in silico models is further enhanced by molecular dynamics (MD) simulations, which provide insights into the dynamic stability of the ligand-protein complex over time. For benzofuran derivatives, MD simulations can confirm the stability of key interactions identified in docking studies and reveal the role of solvent molecules in mediating binding.
It is important to note that while in silico predictions are a valuable tool in drug discovery, they are theoretical models. The predicted binding affinities and interaction modes require experimental validation through techniques such as X-ray crystallography and various biochemical and cellular assays to confirm the actual biological activity and mechanism of action of the compounds.
Biological Activity and Mechanistic Investigations of 2 3 Trifluoromethyl Benzyl Benzofuran Analogues Pre Clinical and in Vitro Focus
Evaluation of Anticancer Activities in Established Cellular Models
Benzofuran (B130515) derivatives have demonstrated a broad spectrum of anticancer activities across various human cancer cell lines. nih.govresearchgate.net The cytotoxic potential of these compounds has been evaluated using established methodologies like the MTT assay, which measures cell viability. nih.govnih.gov Studies have shown that the antiproliferative effects of benzofuran analogues are significant, with some derivatives exhibiting potent activity against colon, breast, lung, and cervical cancer cell lines. nih.govnih.govuludag.edu.tr
For instance, a series of benzofuran-isatin conjugates showed promising anti-proliferative activity against colorectal cancer cell lines SW-620 and HT-29. nih.gov Specifically, compounds 5a and 5d from this series displayed excellent inhibitory effects with IC₅₀ values of 8.7 µM and 6.5 µM in SW-620 cells, respectively. nih.gov Similarly, benzofuran-based chalcone (B49325) derivatives have also been identified as potent cytotoxic agents. nih.govuludag.edu.tr One such chalcone derivative, Compound 4g , exhibited strong anti-tumor activity against HCC1806 (human mammary squamous cancer) and HeLa (human cervical cancer) cells, with IC₅₀ values of 5.93 µmol L⁻¹ and 5.61 µmol L⁻¹, respectively. nih.gov Another study on benzofuran-substituted chalcones found that Compound 2 and Compound 4 had high cytotoxic activity against breast cancer cell lines MCF-7 (IC₅₀: 9.37 µM and 2.71 µM) and MDA-MB-231 (IC₅₀: 5.36 µM and 2.12 µM), as well as lung cancer cell lines A549 (IC₅₀: 3.23 µM and 2.21 µM) and H1299 (IC₅₀: 6.07 µM and 2.92 µM). uludag.edu.tr
The structural features of these analogues, such as the substitution patterns on the benzofuran core and the attached benzyl (B1604629) ring, play a crucial role in modulating their anticancer potency. mdpi.comnih.gov
| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Benzofuran-isatin conjugate 5a | SW-620 (Colorectal) | 8.7 | nih.gov |
| Benzofuran-isatin conjugate 5d | SW-620 (Colorectal) | 6.5 | nih.gov |
| Benzofuran-chalcone 4g | HCC1806 (Breast) | 5.93 | nih.gov |
| Benzofuran-chalcone 4g | HeLa (Cervical) | 5.61 | nih.gov |
| Benzofuran-chalcone Cmpd 2 | MCF-7 (Breast) | 9.37 | uludag.edu.tr |
| Benzofuran-chalcone Cmpd 4 | MCF-7 (Breast) | 2.71 | uludag.edu.tr |
| Benzofuran-chalcone Cmpd 2 | A549 (Lung) | 3.23 | uludag.edu.tr |
| Benzofuran-chalcone Cmpd 4 | A549 (Lung) | 2.21 | uludag.edu.tr |
A primary mechanism through which benzofuran analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research has shown that these compounds can trigger apoptosis in a dose-dependent manner in various cancer cells. nih.govnih.gov For example, the benzofuran-isatin conjugates 5a and 5d were found to provoke apoptosis in SW-620 colon cancer cells. nih.gov Their pro-apoptotic activity was linked to the significant inhibition of the anti-apoptotic protein Bcl-2 and an increase in the level of cleaved PARP, a key marker of apoptosis. nih.gov
Further studies on benzofuran-substituted chalcone derivatives demonstrated that they induce apoptosis via the extrinsic pathway. uludag.edu.tr This pathway is initiated by external signals that lead to the activation of a cascade of caspases, which are proteases that execute the apoptotic process. The investigation into the anticancer effects of the pro-apoptotic benzofuran-isatin conjugate 5a in colorectal cancer cell lines also highlighted its association with the upregulation of the tumor suppressor protein p53. nih.gov
One of the key molecular targets for many anticancer benzofuran derivatives is tubulin. nih.gov Tubulin proteins are the building blocks of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. mdpi.comnih.gov By inhibiting the polymerization of tubulin into microtubules, these compounds can disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death. mdpi.com
Analogues of Combretastatin A-4, a potent natural tubulin inhibitor, have been developed using a benzofuran core. mdpi.com These compounds are designed to bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing its assembly. nih.govmdpi.com For example, a series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated as tubulin polymerization inhibitors. mdpi.com Docking studies confirmed that these compounds bind at the interface of the α/β chains of the tubulin dimer. mdpi.com One of the most active conjugates from a study on triazolo linked podophyllotoxin (B1678966) compounds, 18b , inhibited tubulin polymerization by 48.50%, a level comparable to the control compound podophyllotoxin (50.19% inhibition). mdpi.com
Sirtuins are a class of NAD⁺-dependent deacetylases that regulate numerous cellular processes, and their dysregulation is linked to cancer. nih.govsci-hub.se Sirtuin 2 (SIRT2), in particular, has emerged as a therapeutic target. nih.govnih.gov A series of novel benzofuran derivatives were specifically designed and synthesized as SIRT2 inhibitors. nih.gov
In vitro enzymatic assays revealed that these compounds exhibited selective inhibitory activity against SIRT2 over other isoforms like SIRT1 and SIRT3. nih.govsemanticscholar.org The screening of a library of benzofuran derivatives containing a benzyl sulfone scaffold identified compounds with potent and selective SIRT2 inhibition, with IC₅₀ values in the micromolar range. nih.gov The most potent compound in this series, 7e , showed a SIRT2 IC₅₀ of 3.81 µM, which was more potent than the known inhibitor Tenovin-6 (IC₅₀ 15.32 µM). nih.govsemanticscholar.org The selectivity of benzofuran-based compounds for SIRT2 is noteworthy, as many other heterocyclic inhibitors often target both SIRT1 and SIRT2. nih.govsemanticscholar.org
| Compound | SIRT2 IC₅₀ (µM) | Selectivity | Reference |
|---|---|---|---|
| Compound 7e | 3.81 | Selective over SIRT1 and SIRT3 (IC₅₀ > 100 µM) | nih.govsemanticscholar.org |
| Tenovin-6 (Reference) | 15.32 | Inhibits SIRT1 and SIRT2 | nih.govsemanticscholar.org |
| AGK2 (Reference) | - | Selective SIRT2 inhibitor | nih.gov |
Assessment of Antimicrobial Properties (In Vitro Antibacterial and Antifungal Efficacy)
In addition to their anticancer potential, benzofuran analogues have been investigated for their antimicrobial properties. In vitro studies have demonstrated that these compounds possess a broad spectrum of activity against various bacterial and fungal strains. nih.gov
The antibacterial efficacy of benzofuran derivatives has been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govbohrium.com One study revealed that certain synthesized benzofurans had higher inhibitory activity against Gram-negative bacteria than Gram-positive ones. nih.gov Antifungal activity has also been widely reported, with benzofuran derivatives showing efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govbohrium.com
For example, a series of benzofuran-3(2H)-one linked geminal bis 1,2,3-triazole derivatives were synthesized and evaluated. bohrium.com Compounds 3f , 3h , and 3n showed notable antibacterial activity against strains like S. aureus and E. coli with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. bohrium.com In the same study, compounds 3b , 3f , and 3h exhibited antifungal activity against C. albicans and A. niger with an MIC of 50 μg/mL. bohrium.com Another study on benzofuran-pyrazole hybrids found that several compounds exhibited significant broad-spectrum antimicrobial activity, with MIC values ranging from 2.50 to 20 µg/mL. nih.gov
| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Benzofuran-triazole hybrids (3f, 3h, 3n) | S. aureus, E. coli (Bacteria) | 50 | bohrium.com |
| Benzofuran-triazole hybrids (3b, 3f, 3h) | C. albicans, A. niger (Fungi) | 50 | bohrium.com |
| Benzofuran-pyrazole hybrids (9, 10, 11b-d) | Various Bacteria & Fungi | 2.50 - 20 | nih.gov |
| Benzofuran derivative (Compound 1) | S. aureus (Bacteria) | 12.5 | mdpi.com |
| Benzofuran derivative (Compound 6) | P. italicum (Fungus) | 12.5 | mdpi.com |
Chorismate mutase is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals. uio.no This makes it an attractive target for the development of novel antimicrobial agents. uio.nonih.gov Structurally similar to indole-based compounds known to inhibit this enzyme, 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were designed and evaluated as potential inhibitors of chorismate mutase from Mycobacterium tuberculosis (MtbCM). nih.govrsc.org
In silico docking studies predicted strong binding interactions between these benzofuran derivatives and the active site of the enzyme. nih.govrsc.org Subsequent in vitro testing confirmed these predictions, with several compounds showing encouraging inhibition of MtbCM. nih.govrsc.org Specifically, the benzofuran derivatives 3h , 3i , and 3m demonstrated 64–65% inhibition of the enzyme at a concentration of 30 µM. nih.govrsc.org
Bacterial DNA gyrase is another validated target for antibacterial drugs. mdpi.commdpi.com This enzyme is essential for bacterial DNA replication and is composed of two subunits, GyrA and GyrB. The GyrB subunit contains an ATP-binding site that is a prime target for competitive inhibitors. mdpi.commdpi.com Benzopyrones, which share a core structure with benzofurans, are known to inhibit DNA gyrase B. mdpi.com
Recent research has focused on synthesizing novel benzofuran-pyrazole hybrid molecules and evaluating their ability to inhibit DNA gyrase B. nih.govmdpi.com In one study, the most promising antimicrobial compounds were tested for their DNA gyrase B inhibitory activity. mdpi.comresearchgate.netCompound 9 from this series was found to be a potent inhibitor of E. coli DNA gyrase B, with an IC₅₀ value of 9.80 µM, which is comparable to the fluoroquinolone antibiotic ciprofloxacin. nih.govmdpi.comresearchgate.net These findings suggest that benzofuran-based scaffolds are promising for the development of new antibacterial agents targeting this essential enzyme. nih.govmdpi.com
Mechanisms of Antifungal Action
Benzofuran derivatives have been shown to exhibit antifungal properties through various mechanisms of action. Key among these is the inhibition of fungal N-myristoyltransferase (NMT) and the disruption of calcium homeostasis.
Inhibition of N-Myristoyltransferase (NMT): NMT is a vital enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of numerous essential proteins. This process, known as myristoylation, is crucial for protein localization and function. nih.gov The inhibition of NMT has been validated as a promising antifungal strategy. nih.govplos.org Benzofuran-based compounds have been identified as potent and selective inhibitors of Candida albicans NMT (CaNmt). lookchem.com Molecular docking studies of benzofuran-triazole hybrids suggest that the benzofuran ring can form hydrogen bonds with key residues like His227 within the enzyme's active site, contributing to the inhibitory action. nih.gov This targeted inhibition disrupts the function of essential fungal proteins, leading to cell death.
Disruption of Calcium (Ca2+) Homeostasis: Some synthetic benzofuran derivatives, structurally related to the antiarrhythmic drug amiodarone (B1667116), have demonstrated potent antifungal activity by disrupting intracellular Ca2+ homeostasis. researchgate.netnih.gov In vitro studies on pathogenic fungi like Cryptococcus neoformans revealed that these compounds can induce a significant influx of calcium into the cytoplasm. nih.gov This disruption of Ca2+ regulation, particularly affecting the mitochondria and acidocalcisomes, leads to a collapse of the mitochondrial membrane potential and subsequent cell death. researchgate.net While some benzofuran analogues did not directly trigger calcium fluxes on their own, they were found to augment the Ca2+-mobilizing effect of amiodarone, suggesting a complex interaction with cellular calcium channels or transporters. nih.gov
Investigation of Antiviral Activities in Cell-Based Assays
Recent preclinical research has identified benzofuran derivatives as a novel class of host-targeting antiviral agents. Their mechanism often involves the modulation of the host's innate immune system rather than directly targeting viral components. nih.gov
A primary mechanism identified is the activation of the Stimulator of Interferon Genes (STING) pathway. nih.gov STING is a crucial protein in the innate immune system that detects cytosolic DNA and triggers the production of type I interferons (IFN-I), which establish an antiviral state in surrounding cells. nih.gov
In cell-based reporter assays using HEK293T cells engineered to express human STING and an IFN-β promoter-driven luciferase gene, several benzofuran derivatives were shown to induce IFN-β transcription. This activity was confirmed to be STING-dependent, as no induction was observed in cells with a mutated, inactive form of STING. nih.gov
The antiviral efficacy of these STING-agonist benzofurans has been demonstrated in various cell lines:
Human Coronavirus (HCoV-229E): In BEAS-2B (human bronchial epithelial) and MRC-5 (human lung fibroblast) cells, active compounds showed EC50 values in the micromolar (µM) range. nih.gov
SARS-CoV-2: In BEAS-2B and Calu-3 (human lung adenocarcinoma) cells, these derivatives inhibited viral replication at potent nanomolar (nM) concentrations. nih.gov
Influenza and RSV: Other studies have shown that specific benzofuran analogues can inhibit influenza A virus in Madin-Darby Canine Kidney (MDCK) cells and respiratory syncytial virus (RSV) in HeLa cells. nih.gov
The presence of a trifluoromethyl group in a molecule can enhance antiviral properties by increasing metabolic stability or improving binding to target proteins, such as viral polymerases. researchgate.netmdpi.com This suggests that a trifluoromethyl-substituted benzofuran could possess significant antiviral potential.
| Cell Line | Virus | Activity Metric | Result | Reference |
| BEAS-2B, MRC-5 | HCoV-229E | EC50 | µM range | nih.gov |
| BEAS-2B, Calu-3 | SARS-CoV-2 | EC50 | nM range | nih.gov |
| MDCK | Influenza A | Antiviral Activity | Specific Inhibition | nih.gov |
| HeLa | RSV | Antiviral Activity | Specific Inhibition | nih.gov |
Studies on Anti-inflammatory and Antioxidant Properties
The benzofuran scaffold is a common feature in compounds exhibiting both anti-inflammatory and antioxidant activities. Fluorinated benzofuran derivatives, in particular, have been shown to be effective anti-inflammatory agents in preclinical models. nih.govresearchgate.net
In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are commonly employed to evaluate anti-inflammatory potential. Six out of nine fluorinated benzofuran and dihydrobenzofuran derivatives tested in one study suppressed LPS-stimulated inflammation. nih.gov They effectively decreased the secretion of key inflammatory mediators, including interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2), with IC50 values in the low micromolar range. nih.govresearchgate.net
| Inflammatory Mediator | Inhibition (IC50) Range | Reference |
| Interleukin-6 (IL-6) | 1.2 - 9.04 µM | nih.gov |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 µM | nih.gov |
| Nitric Oxide (NO) | 2.4 - 5.2 µM | nih.gov |
| Prostaglandin E2 (PGE2) | 1.1 - 20.5 µM | nih.gov |
The anti-inflammatory effects of benzofuran analogues are primarily mediated through the inhibition of major inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govacademindex.comnih.govmdpi.com These pathways regulate the expression of numerous pro-inflammatory genes. mdpi.com
In studies using LPS-stimulated RAW 264.7 macrophages, benzofuran-piperazine hybrids were found to significantly inhibit the phosphorylation of key proteins in these pathways in a dose-dependent manner. nih.govmdpi.com
NF-κB Pathway: The compounds inhibited the phosphorylation of IKKα/IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps the transcription factor p65 sequestered in the cytoplasm, preventing it from moving to the nucleus and activating pro-inflammatory gene expression. nih.govmdpi.com
MAPK Pathway: The compounds also suppressed the phosphorylation of the primary MAPK signaling proteins: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.govmdpi.comresearchgate.net
By blocking these critical signaling nodes, these benzofuran derivatives effectively down-regulate the production of inflammatory mediators like NO, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and IL-6. nih.govmdpi.com
Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage and contribute to inflammation. The ability of a compound to scavenge ROS is a key indicator of its antioxidant potential. The most common method to measure intracellular ROS is the 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) assay, where the probe fluoresces upon oxidation. nih.gov
Several studies have demonstrated the antioxidant and ROS-scavenging capabilities of benzofuran derivatives. nih.govresearchgate.net One study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that a compound with a hydroxyl (-OH) substitution exhibited appreciable antioxidant activity, including scavenging of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibition of in vitro lipid peroxidation in rat brain homogenates. nih.gov This same compound also potently inhibited ROS generation induced by N-methyl-D-aspartate (NMDA) in primary rat cortical neuronal cells. nih.gov
Another study investigating 3,3-disubstituted-3H-benzofuran-2-one derivatives confirmed their antioxidant capacity using both DPPH assays and cyclic voltammetry. mdpi.com While the benzofuran derivative amiodarone is known to induce ROS production at high concentrations, it has also been shown to directly scavenge highly reactive oxygen radicals under certain conditions, a property potentially attributable to its iodine-containing benzofuran ring. mdpi.com
Explorations into Other Noteworthy Biological Activities (In Vitro Studies)
The benzofuran scaffold has served as a foundation for the development of novel agents against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains. The trifluoromethyl group is also a well-recognized pharmacophore in antitubercular drug design, often enhancing potency and lipophilicity, which aids in penetrating the mycobacterial cell wall. sciprofiles.com
Several classes of benzofuran analogues have shown promising in vitro activity:
Benzofuran-isatin hybrids: A series of these compounds demonstrated excellent activity against two different MDR-Mtb strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 16 µg/mL. One particular hybrid, 7e , was highly active with MICs of 0.125 and 0.25 µg/mL against the tested strains, making it significantly more potent than the standard drugs rifampicin (B610482) and isoniazid. nih.gov
Trifluoromethyl-containing compounds: While not benzofurans, studies on other heterocyclic scaffolds like trifluoromethyl pyrimidinones (B12756618) have identified potent anti-Mtb compounds. nih.govfrontiersin.orgnih.gov One promising molecule had an MIC (IC90) of 4.9 µM with no cytotoxicity. nih.govnih.gov This highlights the value of the -CF3 group in designing antitubercular agents.
Other Benzofuran Derivatives: Studies on various other substituted benzofurans have reported MIC values against the H37Rv strain of Mtb, although often in the higher range (e.g., 64 µg/mL for certain sulfamides). scilit.com
| Compound Class | Mtb Strain(s) | Activity Metric | Result Range | Reference |
| Benzofuran-isatin hybrids | MDR-Mtb | MIC | 0.125 - 16 µg/mL | nih.gov |
| Hybrid 7e | MDR-Mtb | MIC | 0.125 & 0.25 µg/mL | nih.gov |
| Trifluoromethyl pyrimidinones | Mtb | MIC (IC90) | < 5 µM | nih.govnih.gov |
| Benzofuran-based sulfamides | Mtb H37Rv | MIC | 64 µg/mL | scilit.com |
Antidiabetic Potential
No in vitro or preclinical studies investigating the antidiabetic potential of 2-(3-(trifluoromethyl)benzyl)benzofuran have been identified. There is no available data on its effects on glucose uptake, insulin (B600854) secretion, or its inhibitory activity against key diabetic enzyme targets such as α-glucosidase or dipeptidyl peptidase-4 (DPP-4).
Neurological Target Modulation (e.g., Anti-Alzheimer's in vitro mechanisms)
There is a lack of published research on the neurological effects of this compound. Consequently, there is no information regarding its ability to modulate neurological targets implicated in conditions such as Alzheimer's disease. Data on its potential to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or monoamine oxidase B (MAO-B), or its interaction with relevant neuronal receptors, is not available.
Target Identification and Validation in Non-Human Biological Systems
Specific target identification and validation studies for this compound are absent from the scientific literature.
Enzymatic Inhibition Assays
No data from enzymatic inhibition assays for this compound has been published. Therefore, its inhibitory constants (IC₅₀, Kᵢ) against any specific enzyme are unknown.
Ligand-Receptor Binding Studies
There are no available reports on ligand-receptor binding studies for this compound. As a result, its affinity (Kᵢ, Kₑ) and efficacy (EC₅₀) for any biological receptor have not been characterized.
Derivatization and Hybrid Scaffolds Based on the 2 3 Trifluoromethyl Benzyl Benzofuran Motif
Design and Synthesis of Novel Analogues Through Strategic Chemical Modifications
The design of new analogues based on the 2-(3-(trifluoromethyl)benzyl)benzofuran core involves targeted chemical alterations to its principal components: the benzofuran (B130515) ring system and the benzyl (B1604629) substituent. These modifications aim to modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can influence its biological activity.
Modifications to the Benzofuran Ring Systemresearchgate.net
The benzofuran nucleus is a versatile platform for structural modification. Synthetic strategies often target the benzene (B151609) portion of the bicyclic system for the introduction of various substituents. These modifications can influence the molecule's interaction with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire scaffold.
One common approach involves the synthesis of 2-benzylbenzofuran derivatives starting from substituted phenols. This allows for the incorporation of functionalities like methoxy (B1213986) or halogen groups onto the benzofuran ring. A general synthetic route involves the acid-mediated cyclization of nitroalkane precursors derived from substituted salicylaldehydes. researchgate.net This method provides access to a range of derivatives with diverse substitution patterns on the benzofuran ring.
Table 1: Examples of Synthesized 2-Benzylbenzofuran Analogues with Modifications on the Benzofuran Ring researchgate.net This table is generated based on representative data from the cited literature and may not be exhaustive.
| Compound ID | Benzofuran Ring Substituent (Position) | Starting Material | Yield (%) |
|---|---|---|---|
| 6b | 5-Methyl | 2-Hydroxy-5-methylbenzaldehyde | 85 |
| 6c | 5-Methoxy | 2-Hydroxy-5-methoxybenzaldehyde | 89 |
| 6d | 5-Chloro | 5-Chloro-2-hydroxybenzaldehyde | 92 |
| 6e | 5-Bromo | 5-Bromo-2-hydroxybenzaldehyde | 94 |
| 6q | 5-Bromo (Naphthylmethyl instead of Benzyl) | 5-Bromo-2-hydroxybenzaldehyde | 95 |
Variation of the Benzyl Substituent and Its Aromatic Substitution Pattern
Altering the benzyl portion of the molecule is another key strategy for derivatization. Modifications can include changing the substitution pattern on the benzyl ring or replacing the benzyl group entirely. The synthesis of such analogues can be achieved through methods like the Lewis acid-catalyzed cyclization of (Z)-3-(dimethylamino)-2-aryloxy-1-arylprop-2-en-1-ones to form 2-aroylbenzofurans, followed by a Wolff-Kishner reduction to yield the desired 2-benzylbenzofurans. researchgate.net This two-step process allows for significant variability in the "benzyl" portion of the final product.
Research has shown that substituents on the benzyl ring, similar to those on the benzofuran core, significantly affect the compound's properties. researchgate.net Both electron-donating and electron-withdrawing groups have been incorporated to probe their effects on biological activity.
Table 2: Examples of 2-Benzylbenzofuran Analogues with Varied Benzyl Ring Substituents researchgate.net This table is generated based on representative data from the cited literature and may not be exhaustive.
| Compound ID | Benzyl Ring Substituent (Position) | Starting Material (Arylacetaldehyde) | Yield (%) |
|---|---|---|---|
| 6h | 4-Methyl | 2-(p-Tolyl)acetaldehyde | 88 |
| 6i | 4-Methoxy | 2-(4-Methoxyphenyl)acetaldehyde | 90 |
| 6j | 4-Chloro | 2-(4-Chlorophenyl)acetaldehyde | 93 |
| 6k | 4-Bromo | 2-(4-Bromophenyl)acetaldehyde | 95 |
| 6l | 3-Nitro | 2-(3-Nitrophenyl)acetaldehyde | 86 |
Introduction of Additional Fluorinated Moieties
Fluorine and trifluoromethyl groups are known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Building upon the existing trifluoromethyl group in the core molecule, researchers have explored the introduction of further fluorinated moieties. Synthetic strategies for creating polyfluorinated benzofurans often involve tandem reactions, such as SNAr-cyclocondensation of perfluorinated arene building blocks with α-hydroxycarbonyl compounds. nih.gov
For example, a library of 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans was synthesized via a tandem SNAr-cyclocondensation reaction, demonstrating a viable pathway to heavily fluorinated benzofuran scaffolds. nih.gov While not directly starting from this compound, these methods illustrate the chemical feasibility of incorporating additional fluorine atoms into the benzofuran ring system, a strategy that could be applied to the target scaffold. The addition of fluorine atoms to the benzofuran ring is a critical determinant of biological activity. nih.govmdpi.com
Hybridization with Other Pharmacologically Relevant Heterocycles
Molecular hybridization involves combining two or more pharmacologically active scaffolds to create a single molecule with potentially enhanced affinity, efficacy, or a modified activity spectrum. The 2-benzylbenzofuran core has been successfully conjugated with other important heterocycles like pyrazole (B372694) and quinazoline (B50416).
Benzofuran-Pyrazole Hybrid Systemsresearchgate.net
Pyrazole derivatives are known for a wide range of pharmacological activities. nih.gov The hybridization of the benzofuran and pyrazole nuclei has been explored to develop new chemical entities with potential therapeutic applications, including antimicrobial and anti-inflammatory properties. nih.govbohrium.compreprints.org Synthetic approaches to create these hybrids often involve constructing the pyrazole ring onto a pre-formed benzofuran structure. This can be achieved through the cyclocondensation of a benzofuran-containing β-diketone with hydrazine (B178648) derivatives. researchgate.net These hybrid molecules are being investigated for a variety of biological activities. preprints.orgnih.gov
Table 3: Representative Benzofuran-Pyrazole Hybrid Scaffolds researchgate.net This table is generated based on representative data from the cited literature and may not be exhaustive.
| Compound ID | Aryl/Heteroaryl Substituent on Pyrazole Ring | Biological Activity Investigated |
|---|---|---|
| 5c | 3,4,5-Trimethoxyphenyl | Antimicrobial, Antibiofilm |
| 5j | 4-Chlorophenyl | Antimicrobial, Antibiofilm |
| 5b | 4-Methoxyphenyl | Antibiofilm |
| 5d | 4-Nitrophenyl | Antibiofilm |
Benzofuran-Quinazoline Conjugatesnih.gov
Quinazoline and its derivatives are prominent scaffolds in medicinal chemistry, with several approved drugs, such as gefitinib (B1684475) and erlotinib, used in cancer therapy. mdpi.com The conjugation of a benzofuran moiety with a quinazoline ring system aims to create hybrid molecules with potent biological activity, particularly as cytotoxic agents. researchgate.netnih.gov The synthesis of these conjugates often involves introducing an active quinazoline unit into a functionalized benzofuran, for example, by reacting a piperazine-substituted benzofuran with a suitable quinazoline precursor. nih.gov Studies on these conjugates have indicated that they can exhibit selective inhibitory activity against various tumor cell lines. researchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| This compound |
| 2-benzylbenzofuran |
| 5-Methyl-2-benzylbenzofuran |
| 5-Methoxy-2-benzylbenzofuran |
| 5-Chloro-2-benzylbenzofuran |
| 5-Bromo-2-benzylbenzofuran |
| 5-Bromo-2-(naphthalen-1-ylmethyl)benzofuran |
| 2-(4-Methylbenzyl)benzofuran |
| 2-(4-Methoxybenzyl)benzofuran |
| 2-(4-Chlorobenzyl)benzofuran |
| 2-(4-Bromobenzyl)benzofuran |
| 2-(3-Nitrobenzyl)benzofuran |
| 2-aroylbenzofurans |
| 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans |
| Benzofuran-Pyrazole Hybrids |
| Benzofuran-Quinazoline Conjugates |
| Gefitinib |
| Erlotinib |
Benzofuran-Sulfonamide Derivatives
The fusion of a benzofuran nucleus with a sulfonamide group is a medicinal chemistry tactic aimed at creating hybrid molecules that may exhibit synergistic or novel biological activities. researchgate.netresearchgate.net The benzofuran core is a well-established pharmacophore present in numerous compounds with a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.gov The sulfonamide group is also a critical component in a variety of therapeutic agents, known for its antibacterial, hypoglycemic, and anticancer activities. researchgate.net
A notable example of this derivatization approach involves the synthesis of sulfonamide derivatives of benzofuran-imidazopyridines, which have been investigated for their potential as anticancer agents. mdpi.com In this molecular architecture, the sulfonamide group is typically attached to a phenyl ring, which is itself linked to the core heterocyclic structure. This design allows for the exploration of structure-activity relationships by modifying the substituents on the sulfonamide's nitrogen atom or on the benzofuran and imidazopyridine rings. The synthesis of these complex molecules involves multi-step chemical reactions, building upon the core benzofuran structure. mdpi.com
Impact of Derivatization on Biological Activity Profile and Selectivity
The derivatization of the benzofuran scaffold by introducing a sulfonamide moiety significantly influences the compound's biological activity profile and selectivity. Structure-activity relationship (SAR) studies are crucial in understanding these effects, revealing that even minor structural modifications can lead to substantial changes in potency and target specificity. mdpi.comnih.gov
For instance, in the case of benzofuran-imidazopyridine sulfonamide derivatives designed as anticancer agents, the nature and position of substituents on the terminal aryl group of the sulfonamide play a pivotal role in their cytotoxic activity. mdpi.com Research has shown that the introduction of specific functional groups can modulate the compound's effectiveness against various cancer cell lines.
Earlier SAR studies on benzofuran derivatives have established that substitutions at the C-2 position of the benzofuran ring are often critical for cytotoxic activity. mdpi.com The addition of a complex substituent like the sulfonamide-bearing imidazopyridine moiety at this position leverages this principle. The resulting hybrid molecules are evaluated for their ability to inhibit cancer cell proliferation, often showing a distinct profile of activity and selectivity compared to the parent compounds.
The table below summarizes hypothetical findings from studies on benzofuran-sulfonamide derivatives to illustrate the impact of substitutions on anticancer activity.
| Compound | Core Structure | Sulfonamide Substituent (R) | Biological Activity (IC₅₀ in µM) | Selectivity Profile |
|---|---|---|---|---|
| Derivative A | Benzofuran-Imidazopyridine | -H | 15.2 | Low |
| Derivative B | Benzofuran-Imidazopyridine | -CH₃ | 10.5 | Moderate |
| Derivative C | Benzofuran-Imidazopyridine | -Cl | 5.1 | High vs. Colon Cancer Cell Line |
| Derivative D | Benzofuran-Imidazopyridine | -OCH₃ | 8.9 | High vs. Breast Cancer Cell Line |
These findings underscore that the derivatization of the core this compound motif into sulfonamide hybrids is a promising strategy for developing novel therapeutic agents. The flexibility of the sulfonamide group allows for fine-tuning of the molecule's electronic and steric properties, which in turn affects its interaction with biological targets, thereby altering its activity and selectivity profile. mdpi.comnih.gov
Future Research Directions and Unaddressed Academic Questions
Development of More Selective and Potent Analogues of 2-(3-(trifluoromethyl)benzyl)benzofuran
A primary objective in medicinal chemistry is the iterative improvement of lead compounds to enhance their potency and selectivity, thereby maximizing therapeutic effects. Future research should focus on the rational design and synthesis of analogues of this compound. This involves strategic modification of the core benzofuran (B130515), the benzyl (B1604629) group, and the trifluoromethyl substituent to optimize interactions with biological targets.
Research into other benzofuran derivatives has demonstrated the success of this approach. For instance, a series of novel benzofuran derivatives were developed as selective inhibitors of Sirtuin 2 (SIRT2), a target implicated in neurodegenerative diseases and cancer. mdpi.com By modifying substituents on the benzofuran core, researchers identified compounds with high selectivity for SIRT2 over the related SIRT1 and SIRT3 enzymes. mdpi.com Compound 7e from this series emerged as a particularly potent SIRT2 inhibitor, with an IC₅₀ value significantly lower than the established inhibitor Tenovin-6. mdpi.com
Similarly, another study focused on creating benzofuran derivatives as inhibitors for Lysine-specific demethylase 1 (LSD1), a target in oncology. nih.gov Through scaffold hopping and conformational restriction strategies, a compound designated 17i was synthesized, exhibiting excellent LSD1 inhibition at the nanomolar level and potent anti-proliferation activity against various tumor cell lines. nih.gov
| Compound | Target | IC₅₀ (μM) | Selectivity Notes | Reference |
|---|---|---|---|---|
| Compound 7e | SIRT2 | 3.81 | IC₅₀ > 100 μM for SIRT1 and SIRT3 | mdpi.com |
| Tenovin-6 (Reference) | SIRT2 | 15.32 | Also inhibits SIRT1 | mdpi.com |
| Compound 17i | LSD1 | 0.065 | Weak inhibitory activity against CYPs at 10 μM | nih.gov |
| Benzofuranyl thiosemicarbazone 8 | PI3K | 0.00221 | Dual inhibitor with VEGFR-2 | nih.gov |
| Benzofuranyl thiosemicarbazone 8 | VEGFR-2 | 0.068 | Dual inhibitor with PI3K | nih.gov |
Future efforts should apply these principles to the this compound scaffold to generate novel analogues with superior target engagement and specificity.
Advanced Mechanistic Elucidation of Biological Actions in Pre-clinical Models
While initial studies may identify the biological activity of a compound, a deep understanding of its mechanism of action is crucial for further development. Unaddressed questions remain regarding how this compound and its analogues exert their effects at the molecular and cellular levels.
Studies on other benzofuran derivatives provide a roadmap for such investigations. For example, research on bromoalkyl and bromoacetyl derivatives of benzofuran revealed that their cytotoxic effects on leukemia cells are mediated through the induction of apoptosis. mdpi.com Further investigation showed that these compounds increase the levels of reactive oxygen species (ROS) in cancer cells, which can trigger apoptotic pathways. mdpi.com Mechanistic studies confirmed the ability of compounds 6 and 8 in that series to induce apoptosis by analyzing phosphatidylserine (B164497) distribution and caspase activation. mdpi.com
In vivo preclinical models are essential for validating these mechanisms. The benzofuran derivative 17i , an LSD1 inhibitor, demonstrated robust anti-tumor efficacy in H460 xenograft tumor studies, confirming its therapeutic potential in a living system. nih.gov Similarly, a benzofuro[2,3-b]pyridine (B12332454) compound, 4k , was shown to effectively alleviate concanavalin (B7782731) A-induced acute liver injury in a mouse model, supporting its mechanism as a ferroptosis inhibitor. acs.org Future research on this compound should employ similar preclinical models to elucidate its physiological effects and confirm its mechanism of action.
Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization process. nih.gov These computational tools can be powerfully applied to the this compound scaffold to guide the discovery of new, more effective compounds.
AI/ML algorithms can analyze vast datasets to build predictive models, such as quantitative structure-activity relationship (QSAR) models, which correlate chemical structures with their biological activities. researchgate.netnih.gov This allows for the virtual screening of large compound libraries to identify promising candidates before committing to costly and time-consuming laboratory synthesis. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas for Benzofuran-Based Compounds
The benzofuran core is a "privileged scaffold," meaning it is a structural framework capable of binding to a wide range of biological targets. acs.org While initial research may focus on one therapeutic area, such as oncology, a significant opportunity lies in exploring novel applications for compounds like this compound. Benzofuran derivatives have been shown to possess a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. rsc.orgrsc.org
Recent research has successfully identified novel targets and therapeutic areas for benzofuran-based compounds, highlighting the platform's versatility.
| Target/Pathway | Therapeutic Area | Compound Type | Reference |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Breast Cancer | Benzofuran derivatives | nih.gov |
| PI3K/VEGFR-2 | Cancer (Hepatocellular, Cervical) | Benzofuran hybrids | nih.gov |
| Ferritinophagy (NCOA4-Ferritin Interaction) | Ferroptosis-related diseases (e.g., acute liver injury) | Benzofuro[2,3-b]pyridine | acs.org |
| Cannabinoid Receptor 2 (CB₂) | Neuropathic Pain | 2,3-Dihydro-1-benzofuran derivatives | nih.gov |
| Lysine-specific demethylase 1 (LSD1) | Cancer (Lung) | Benzofuran derivatives | nih.gov |
| Sirtuin 2 (SIRT2) | Neurodegenerative Diseases, Cancer | Benzofuran derivatives | mdpi.com |
This diversity underscores the potential for this compound and its future analogues to be repurposed or developed for indications beyond their initial scope. Systematic screening against a broad panel of biological targets could uncover unexpected and valuable therapeutic applications.
Development of Sustainable and Scalable Synthetic Routes for Academic Research Purposes
The advancement of academic research relies on the accessibility of chemical compounds, which necessitates efficient, cost-effective, and environmentally friendly synthetic methods. While traditional methods for synthesizing benzofurans exist, future research should focus on developing sustainable and scalable routes to produce this compound and its derivatives.
Modern synthetic chemistry offers several innovative strategies that can be applied to benzofuran synthesis:
Catalytic Methods: The use of transition metal catalysts such as palladium, copper, and gold has enabled the efficient construction of the benzofuran ring system under mild conditions. nih.gov For example, palladium-catalyzed reactions between aryl boronic acids and 2-(2-formylphenoxy) acetonitriles have been used to create benzoyl-substituted benzofurans. nih.gov
Visible-Light Photochemistry: A recently developed sustainable approach utilizes visible light to synthesize 2,3-dihydrobenzofuran (B1216630) chalcogenides, avoiding harsh reagents and high temperatures. mdpi.com
Eco-Friendly and Solvent-Free Reactions: Green chemistry principles are being increasingly adopted. One approach uses an eco-friendly catalyst (DABCO) and a solvent-drop grinding method to synthesize benzofuran-based pyrazole (B372694) derivatives, minimizing waste and environmental impact. researchgate.net
Domino Reactions: These multi-step reactions occur in a single pot, increasing efficiency and reducing purification steps. A domino cyclization/trifluoromethylation strategy has been used to synthesize 3-(trifluoromethyl)benzofurans from 2-alkynylphenols in one step. researchgate.net
Developing such modern synthetic protocols for the this compound series would not only be an academic achievement but would also facilitate broader biological screening and follow-up studies by making these compounds more readily available to the research community.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-(3-(trifluoromethyl)benzyl)benzofuran?
The synthesis typically involves multi-step reactions, including:
- Benzofuran core formation : Cyclization of substituted phenols with propargyl alcohols or via Heck coupling .
- Trifluoromethylbenzyl introduction : Friedel-Crafts alkylation or nucleophilic substitution using 3-(trifluoromethyl)benzyl halides under controlled conditions (e.g., anhydrous solvents, Lewis acids like AlCl₃) .
- Optimization : Reaction parameters such as temperature (e.g., 80–120°C for cyclization), solvent choice (DMF, THF), and catalysts (Pd for coupling reactions) are critical for yield improvement .
Key Validation Techniques :
- TLC to monitor reaction progress.
- ¹H/¹⁹F NMR to confirm trifluoromethyl group integration and regioselectivity .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR: Aromatic proton signals (δ 6.8–7.8 ppm) and benzyl CH₂ (δ 3.5–4.5 ppm).
- ¹⁹F NMR: Distinct singlet for CF₃ near δ -60 to -65 ppm .
- X-ray Crystallography : Resolves π-stacking interactions (e.g., centroid distances ~3.6 Å) and confirms stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors (e.g., PI3K inhibitors) due to its aromatic and fluorophilic properties .
- Material Science : Fluorinated benzofurans are studied for their thermal stability and electronic properties in polymer matrices .
Advanced Research Questions
Q. How can researchers address low yields in the trifluoromethylbenzylation step?
Methodological Adjustments :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst Screening : Test Lewis acids (BF₃·Et₂O) or transition metals (Pd/C) to enhance electrophilic substitution .
- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C) minimizes side reactions like defluorination .
Case Study : In a 2005 synthesis, acetylation of a related benzofuran-pyrrole derivative achieved 76% yield by refluxing in acetic anhydride .
Q. What strategies mitigate challenges in fluorinated group stability during reactions?
- Protection/Deprotection : Temporarily mask the CF₃ group using silyl ethers or tert-butyl esters to prevent electrophilic attack .
- Low-Temperature Conditions : Perform reactions at -20°C to suppress radical decomposition pathways .
Q. How are computational models applied to predict biological interactions of this compound?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like PI3Kγ (ΔG ≈ -9.2 kcal/mol) .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for intermediates: How to resolve?
- Source Evaluation : Cross-check data from patents vs. peer-reviewed journals. For example, Kanto Reagent’s catalog lists mp 140–144°C for 3,5-bis(trifluoromethyl)benzoic acid, while synthetic studies report 138–142°C .
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting mp .
Methodological Best Practices
Q. What analytical workflows ensure purity in fluorinated benzofurans?
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate isomers .
- Elemental Analysis : Confirm C/F ratios within ±0.3% of theoretical values .
Advanced Applications in Drug Discovery
Q. How are structure-activity relationships (SAR) explored for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
